molecular formula C18H14ClFN2O3S2 B2980043 N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226446-24-7

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2980043
CAS RN: 1226446-24-7
M. Wt: 424.89
InChI Key: JYWXUEGIPQTHRN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as CFMTI and has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CFMTI is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CFMTI has been shown to inhibit the activity of carbonic anhydrase II and III, which play important roles in the regulation of acid-base balance and ion transport in the body.
Biochemical and physiological effects:
CFMTI has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and receptors in the body. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of CFMTI is its potent inhibitory activity against several enzymes and receptors in the body, which makes it a valuable tool for studying their functions and potential therapeutic targets. However, one limitation of CFMTI is its relatively complex synthesis method, which may limit its availability and accessibility for certain research applications.

Future Directions

There are several future directions for research on CFMTI, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Development of more efficient and scalable synthesis methods for CFMTI, which may increase its availability and accessibility for research applications.
3. Investigation of its potential applications in materials science and organic electronics, particularly as a semiconducting material for use in electronic devices.
4. Study of its potential interactions with other drugs and compounds, which may reveal new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of CFMTI involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with N-methylphenylsulfonamide. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield CFMTI.

Scientific Research Applications

CFMTI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, CFMTI has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase II and III. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-15(20)14(19)11-12/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXUEGIPQTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

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